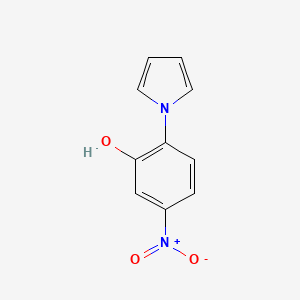

5-nitro-2-(1H-pyrrol-1-yl)phenol

CAS No.: 106981-64-0

Cat. No.: VC6316120

Molecular Formula: C10H8N2O3

Molecular Weight: 204.185

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 106981-64-0 |

|---|---|

| Molecular Formula | C10H8N2O3 |

| Molecular Weight | 204.185 |

| IUPAC Name | 5-nitro-2-pyrrol-1-ylphenol |

| Standard InChI | InChI=1S/C10H8N2O3/c13-10-7-8(12(14)15)3-4-9(10)11-5-1-2-6-11/h1-7,13H |

| Standard InChI Key | DZDJALIVRCUNIY-UHFFFAOYSA-N |

| SMILES | C1=CN(C=C1)C2=C(C=C(C=C2)[N+](=O)[O-])O |

Introduction

Chemical Identity and Structural Features

Structural Characterization

The benzene ring’s substitution pattern creates distinct electronic effects:

-

The hydroxyl group activates the ring for electrophilic substitution at ortho/para positions.

-

The nitro group deactivates the ring, directing further substitutions meta to itself.

-

The pyrrole ring, an electron-rich heterocycle, may participate in π-π stacking or hydrogen bonding .

Table 1: Key Structural Features

| Feature | Position | Electronic Effect |

|---|---|---|

| Hydroxyl (-OH) | 1 | Activating, ortho/para-directing |

| 1H-Pyrrol-1-yl | 2 | Activating, ortho/para-directing |

| Nitro (-NO₂) | 5 | Deactivating, meta-directing |

Synthesis and Reaction Pathways

Proposed Synthetic Routes

While direct synthesis data for 5-nitro-2-(1H-pyrrol-1-yl)phenol is unavailable, analogous compounds suggest two plausible pathways:

Route 1: Sequential Functionalization

-

Pyrrole Introduction:

-

Nitration:

Route 2: Multi-Component Reaction

-

A one-pot approach involving:

Table 2: Synthetic Challenges and Solutions

| Challenge | Strategy |

|---|---|

| Competing directing groups | Use protecting groups (e.g., acetylation of -OH) |

| Regioselectivity in nitration | Low-temperature nitration (0–5°C) |

| Purification | Column chromatography or crystallization |

Physicochemical Properties

Physical State and Solubility

-

State: Likely a crystalline solid (inferred from similar nitro-phenols ).

-

Melting Point: Estimated 180–200°C (based on 2-(1H-pyrrol-1-yl)phenol derivatives ).

-

Solubility:

Infrared Spectroscopy (IR)

Nuclear Magnetic Resonance (NMR)

-

¹H NMR (DMSO-d₆):

-

¹³C NMR:

Mass Spectrometry

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume